molecular formula C8H9BrN2O2 B009208 4-Bromo-2,3-dimethyl-6-nitroaniline CAS No. 108485-13-8

4-Bromo-2,3-dimethyl-6-nitroaniline

Cat. No. B009208
M. Wt: 245.07 g/mol
InChI Key: XRYVCCUUPIZPMI-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical compound that can be inferred to have notable properties and applications in materials science and organic chemistry, derived from its structural components—bromine, nitro groups, and aniline. The presence of these functional groups suggests that it may participate in various chemical reactions and have distinctive physical and chemical properties.

Synthesis Analysis

The synthesis of related bromoaniline derivatives involves controlled reactions with liquid bromine, highlighting the critical aspects of reaction temperature, time, and feeding mode for optimizing yields (Jin Zi-lin, 2009). Similarly, the synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline would likely involve strategic bromination of aniline precursors, followed by nitration and methylation steps to introduce the respective functional groups.

Molecular Structure Analysis

Structural analyses of nitroaniline compounds reveal significant insights into their molecular conformations and interactions. For instance, studies on similar nitroaniline salts demonstrate the importance of hydrogen bonding and weak interactions (e.g., C-H...O and NO2...π) in defining their crystal structures and stability (Volodymyr V. Medviediev, M. Daszkiewicz, 2021). These insights can be extrapolated to understand the structural characteristics of 4-Bromo-2,3-dimethyl-6-nitroaniline, including potential for intramolecular and intermolecular hydrogen bonding that influences its crystalline form and reactivity.

Chemical Reactions and Properties

The chemical reactivity of bromo and nitroaniline derivatives involves nucleophilic substitution reactions and the formation of novel aromatic compounds through rearrangements. Such behaviors indicate the potential for 4-Bromo-2,3-dimethyl-6-nitroaniline to undergo similar transformations, offering pathways for creating complex organic molecules and polymers (F. Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of bromo and nitroaniline derivatives, such as melting points and solubility, are significantly influenced by their molecular structure, particularly the arrangement of functional groups and their intermolecular interactions. For example, the crystalline structures and hydrogen bonding patterns of related compounds provide insights into their thermal stability and phase behaviors, which are essential for applications in materials science and engineering (D. Cannon et al., 2001).

Chemical Properties Analysis

Chemical properties, including reactivity towards acids, bases, and other organic compounds, are crucial for understanding the applications and safety of 4-Bromo-2,3-dimethyl-6-nitroaniline. The presence of bromo and nitro groups suggests that it would exhibit electrophilic and possibly acidic characteristics, making it a versatile intermediate in organic synthesis (Umesh Neupane, R. Rai, 2017).

Scientific Research Applications

  • Studying Condensed Pyridine Bases and Electrophilic Substitution Reactions : It is used for researching condensed pyridine bases and their electrophilic substitution reactions (Tolkunov et al., 1996).

  • Studying Chemical Shifts in Magnetic Resonance Spectroscopy : The compound plays a role in studying the chemical shifts of carbon bearing nitro groups and nitro oxygens in various compounds (Pandiarajan et al., 1994).

  • Synthesis of Bromosubstituted Pyrimidinedione Derivatives : It is crucial in the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives (Kinoshita et al., 1992).

  • Synthesis of Nitro- and Aminoindole Derivatives : The compound is used in the synthesis of nitro- and aminoindole derivatives (Miki et al., 2007).

  • Preparing Highly Substituted Nitroaromatic Systems : It is utilized in cyclocondensations for preparing highly substituted nitroaromatic systems (Duthaler, 1983).

  • Transformation in Skraup-Type Synthesis : 2,2,3-Tribromopropanal, a related compound, is used for transforming diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines (Lamberth et al., 2014).

  • Phase Equilibria and Crystallization Studies : The urea-4-bromo-2-nitroaniline system has been studied for its eutectic and monotectic formations, with a critical temperature of 61.5°C above the monotectic horizontal (Reddi et al., 2012).

  • Synthesis of Various Compounds : 4 Bromo 1,2 phenylenediamine, a related compound, is noted for its role in synthesizing various compounds (Xue, 1999).

  • Synthesis and Characterization for Drug Use : The synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a related compound, is important for its use in drugs, including anticancer drugs, and for its biological activities (Asheri et al., 2016).

  • Metabolism Studies in Rats : The metabolism of 4-nitroaniline derivatives in rats involves the replacement of the nitro group by hydroxyl to yield halogenated 4-aminophenols (Maté et al., 1967).

Safety And Hazards

The compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-bromo-2,3-dimethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVCCUUPIZPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379131
Record name 4-bromo-2,3-dimethyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethyl-6-nitroaniline

CAS RN

108485-13-8
Record name 4-bromo-2,3-dimethyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Me, H Me - Acta Chemica Scandinaviea, 1993 - actachemscand.org
2-Amino-3-methyl-3#-imidazo [4, 5-/] quinoxaline, all its derivatives with 1-4 methyl groups in positions 4, 5, 7 and 8, and 2-amino-3, 5-dimethyl-7, 8-diphenyl-3i/-imidazo [4, 5-/] …
Number of citations: 22 actachemscand.org

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